(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Overview
Description
The compound “(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of various pharmaceuticals and pesticides .
Synthesis Analysis
Carbamates can be synthesized through a simple nucleophilic substitution reaction . In the case of 4-nitrophenylchloroformate carbamates, they were synthesized using a similar method and the products were characterized by IR, NMR, Mass spectra, and CHN analysis .Chemical Reactions Analysis
Carbamates, including 4-nitrophenylchloroformate carbamates, can exhibit promising antibacterial and antifungal activity . They can also show strong antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as IR, NMR, and Mass spectra. For instance, a carbamate of 4-nitrophenylchloroformate was found to be a brown solid with a melting point of 97.7 °C .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Urea derivatives synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a compound related to the one you mentioned, have been studied for their antimicrobial activities .
- Methods of Application : These urea derivatives were synthesized in absolute benzene at room temperature by interaction of the base compound with the corresponding isocyanate . The resulting ureas were solid substances and were separated from reaction mixes by filtration with negative pressure and washing with benzene on the filter .
- Results : Of the eight ureas synthesized, only one compound had weak antimicrobial activity in relation to B. cereus and Candida spp . Another study showed that the compounds synthesized showed the greatest levels of activity against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanostructured Materials
- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol .
- Results : Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHGMKKKDRFSU-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428581 | |
Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | |
CAS RN |
19647-71-3 | |
Record name | Phenylmethyl N-[(1S)-2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19647-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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